2-pyridin-3-ylcyclopropan-1-amine;hydrochloride
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Overview
Description
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by a cyclopropane ring attached to a pyridine ring, with an amine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-ylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine with a cyclopropane precursor in the presence of a suitable catalyst. For example, the reaction can be carried out using a Grignard reagent, such as cyclopropylmagnesium bromide, in an inert solvent like tetrahydrofuran (THF). The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the amine nitrogen.
Scientific Research Applications
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-pyridin-3-ylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-pyridin-2-ylcyclopropan-1-amine;hydrochloride
- 2-pyridin-4-ylcyclopropan-1-amine;hydrochloride
- 2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
Uniqueness
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridine ring and the presence of the cyclopropane moiety contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-pyridin-3-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4,9H2;1H |
InChI Key |
YHIXDFOXUMVTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
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